These properties of Mal-amido-PEG8-NHS ester make it a valuable tool for several scientific research applications:
Mal-amido-PEG8-NHS ester can be used to attach polyethylene glycol (PEG) moieties to proteins. PEGylation, as this process is called, offers several advantages:
Mal-amido-PEG8-NHS ester is a specialized compound primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility, making it suitable for various biological applications. The molecular formula for Mal-amido-PEG8-NHS ester is C₃₀H₄₇N₃O₁₅, with a molecular weight of 689.71 g/mol. Its structure features a maleimide group and an N-hydroxysuccinimide (NHS) ester, which are critical for its reactivity and utility in conjugation reactions .
Mal-amido-PEG8-NHS ester acts as a bridge between two molecules in a bioconjugation reaction. The NHS ester group first reacts with the primary amine of a biomolecule, forming an amide bond. The resulting biomolecule-PEG conjugate then reacts with a thiol-containing molecule via the maleimide group, forming a stable thioether bond []. This creates a covalently linked biomolecule-PEG-drug or biomolecule-PEG-targeting moiety conjugate.
The PEG spacer plays a crucial role by increasing the water solubility of the conjugated molecule and reducing aggregation, improving its biocompatibility and efficacy.
As a PROTAC linker, Mal-amido-PEG8-NHS ester plays a crucial role in the targeted degradation of specific proteins within cells. PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins by linking them to E3 ubiquitin ligases. The presence of this linker allows for the precise spatial and temporal control of protein degradation, which is valuable in therapeutic contexts, especially in cancer research .
The synthesis of Mal-amido-PEG8-NHS ester typically involves several key steps:
Mal-amido-PEG8-NHS ester has diverse applications, including:
Studies involving Mal-amido-PEG8-NHS ester focus on its interactions with various biomolecules. These studies assess:
Several compounds share structural or functional similarities with Mal-amido-PEG8-NHS ester. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Maleimide PEG Linker | Contains maleimide group; used for thiol conjugation | Simpler structure without NHS functionality |
PEG Linker | Basic PEG structure; enhances solubility | Lacks reactive groups for specific conjugation |
NHS Ester Linker | Contains NHS functionality; reacts with amines | Does not include maleimide for thiol interactions |
Mal-PEG4-NHS Ester | Shorter PEG chain; used similarly in bioconjugation | Less hydrophilic than Mal-amido-PEG8-NHS ester |
Mal-amido-PEG8-NHS ester stands out due to its dual functionality as both a maleimide and an NHS ester, enabling versatile applications in bioconjugation and PROTAC synthesis while maintaining enhanced solubility due to its longer PEG chain .